molecular formula C16H18O8 B013741 4-Methylumbelliferyl glucoside CAS No. 18997-57-4

4-Methylumbelliferyl glucoside

Cat. No. B013741
CAS RN: 18997-57-4
M. Wt: 338.31 g/mol
InChI Key: YUDPTGPSBJVHCN-YMILTQATSA-N
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Description

4-Methylumbelliferyl-β-D-glucopyranoside (4-MU-β-D-Glc) is a sensitive fluorogenic substrate for β-glucosidase and β-glucocerebrosidase, yielding a blue fluorescent solution .


Synthesis Analysis

The synthesis of 4-Methylumbelliferyl glucoside and its derived compounds has been a subject of research. The compound has been synthesized using the Helferich method, which involves the glycosylation of 4-methylumbelliferone with glycosyl acetates in the presence of boron trifluoride etherate combined with triethylamine, pyridine, or 4-dimethylaminopyridine under mild conditions .


Molecular Structure Analysis

The 4-Methylumbelliferyl glucoside molecule contains a total of 44 bond(s). There are 26 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), 4 hydroxyl group(s), 1 primary alcohol(s), 3 secondary alcohol(s), 1 ether(s) (aliphatic) .


Chemical Reactions Analysis

4-Methylumbelliferyl glucoside is a beta-D-glucoside having a 4-methylumbelliferyl substituent at the anomeric position. It has a role as a chromogenic compound . It is used in enzyme assays just after cell lysis process .


Physical And Chemical Properties Analysis

4-Methylumbelliferyl glucoside has a molecular weight of 338.31 g/mol . It is a member of coumarins, a monosaccharide derivative, and a beta-D-glucoside .

Scientific Research Applications

  • Diagnostic Applications for Gaucher's Disease : A variant, 4-Pentafluoroethylumbelliferyl-beta-D-glucoside, has been identified as a new fluorogenic substrate for acid beta-glucosidase, exhibiting higher specific activity than existing substrates. This development can aid in the diagnosis of Gaucher's disease (I. Tsvetkova et al., 1996).

  • Isolation of Enterobacter sakazakii : A fluorogenic selective medium developed using 4-Methylumbelliferyl-β-D-glucoside effectively isolates Enterobacter sakazakii from other microorganisms, making it a promising method for bacterial identification (Se-Wook Oh & D. Kang, 2004).

  • Detection of Yeast Enzymes : 4-Methylumbelliferyl substrates show promise for the rapid detection of yeast enzymes, particularly acid phosphatase, glucosidase, and pyrophosphate diesterase (D. Bobey & G. Ederer, 1981).

  • Measurement of (1,4)-β-Glucanase Activity : 4-Methylumbelliferyl-β-Cellobiose is used as a substrate to measure (1,4)-β-Glucanase activity in sediments, with a significant portion of the measured activity being bacterial in origin (H. Boschker & T. Cappenberg, 1994).

  • Detecting Fungal Extracellular Enzymes : 4-Methylumbelliferyl substituted compounds are effective in detecting extracellular enzyme activity in fungal culture filtrates, offering a more sensitive detection method than commercial systems (M. Barth & P. Bridge, 1989).

  • Assay for UDP-Glycosyl Transferase Enzymes : The 4-methylumbelliferyl beta-D-glucuronide cleavage assay is adaptable for detecting beta-D glucuronides generated by recombinant UDP-glycosyl transferase enzymes in high-throughput formats (O. Trubetskoy & P. Shaw, 1999).

  • Inhibiting Hyaluronan Synthesis : 4-MUG contributes to hyaluronan synthesis inhibition, promoting T-cell expansion and preventing autoimmune diabetes, with a higher bioavailability than previously thought (N. Nagy et al., 2019).

  • Prenatal Diagnosis of Hurler's Disease : 4-Methylumbelliferyl-α-l-iduronide is a sensitive method for diagnosing Hurler's disease in cultured cells (J. Butterworth & D. Broadhead, 1979).

Future Directions

Future research directions could include further exploration of the targets of 4-Methylumbelliferyl glucoside . Additionally, the development of new 4-methylumbelliferone-derived products exhibiting the best selectivity and green-side potentials could be a promising area of research .

properties

IUPAC Name

4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDPTGPSBJVHCN-YMILTQATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275261
Record name 4-Methylumbelliferyl β-D-glucopyranoside
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Molecular Weight

338.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Sigma-Aldrich MSDS]
Record name 4-Methylumbelliferyl glucoside
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Product Name

4-Methylumbelliferyl glucoside

CAS RN

18997-57-4
Record name 4-Methylumbelliferyl β-D-glucopyranoside
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Record name 4-methylumbelliferyl beta-D-glucoside
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Record name 4-Methylumbelliferyl β-D-glucopyranoside
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Record name 7-(β-D-glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
LS Mazzaferro, L Piñuel, R Erra-Balsells… - Carbohydrate …, 2012 - Elsevier
… 4-Methylumbelliferyl-rutinoside differs from 4-methylumbelliferyl-glucoside in the rhamnosyl substitution at the C-6 of glucose, and this property brings about the possibility to explore in …
OT Mueller, A Rosenberg - Journal of Biological Chemistry, 1977 - Elsevier
Cultured human skin fibroblasts from normal and glucosylceramidotic subjects are found to contain one beta-glucoside hydrolase as compared with multiple enzymes in other tissues. …
HM Chen, Z Armstrong, SJ Hallam, SG Withers - Carbohydrate Research, 2016 - Elsevier
… (a) The absorbance spectra of 6-chloro-4-methylumbelliferone and 6-chloro-4-methylumbelliferyl glucoside in pH 7.0 phosphate buffer. The concentration of both substances (100 µM) …
G Legler, H LIEDTKE - 1985 - degruyter.com
… Gatt (Jerusalem), 4-methylumbelliferyl -glucoside was synthesized according to Robinson^7!; the synthesis of the other substrates is described in the preceding section. …
KM Bhat, AJ Hay, M Claeyssens… - Biochemical journal, 1990 - portlandpress.com
… shorter than degree of polymerization 6, it hydrolysed reduced cellopentaose to yield cellotriose and cellobi-itol, and it produced cellotriose and 4-methylumbelliferyl glucoside from 4-…
Number of citations: 66 portlandpress.com
MA Banks, JF Gregory III - Nutrition research, 1991 - Elsevier
… B-glucosidase activity was measured on the 20,000 xg s~pernatant fraction of scraped mucosa using [~H]PN-glucoside and 4-methylumbelliferyl glucoside (MUG) as substrates. After …
A Gamberucci, L Konta, A Colucci, R Giunti… - biochemical …, 2006 - Elsevier
… We investigated the effect of tea catechins on glucosidase II activity in rat liver microsomes using 4-methylumbelliferyl glucoside and 4-nitrophenyl glucoside as substrates. A …
WZW Ngah, JN Smith - Xenobiotica, 1983 - Taylor & Francis
1. Conjugates of p-nitrophenol in nine species of insects were identified by paper chromatography and ionophoresis as the glucoside, the sulphate, the phosphate and the glucoside …
SQ Yu, EJ Trione, TM Ching - Mycologia, 1984 - Taylor & Francis
… The intact conjugated substrates, 4-methylumbelliferyl-phosphate and 4-methylumbelliferyl-glucoside were not fluorescent. However, when the 4-methylumbelliferyl (4-MU) moiety was …
RJ Barns, AE Clague - Clinica Chimica Acta, 1982 - Elsevier
A procedure has been developed for the determination of glucocerebrosidase activity using the substrate analogue, 2-N- hexadecanoylamino -4- nitrophenyl -β- d -glucopyranoside (…

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